Product packaging for 1-(2-Anthryl)-2-methoxyethylamine(Cat. No.:)

1-(2-Anthryl)-2-methoxyethylamine

Cat. No.: B13047257
M. Wt: 251.32 g/mol
InChI Key: YXNVTEUGIRLSQG-UHFFFAOYSA-N
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Description

Significance of Chiral Molecules in Advanced Chemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science. The two mirror-image forms, known as enantiomers, can exhibit profoundly different biological activities. longdom.orgveranova.com This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. veranova.comnih.gov

In the pharmaceutical industry, the significance of chirality is particularly pronounced. One enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even cause detrimental side effects. nih.govresearchgate.net This realization has led to a paradigm shift in drug development, with a strong emphasis on producing single-enantiomer pharmaceuticals. Regulatory bodies, including the United States Food and Drug Administration (FDA), issued guidelines in the early 1990s requiring that the stereochemistry of chiral drugs be well-defined and that their enantiomers be studied separately. veranova.comnih.govnih.gov This has driven extensive research into methods for asymmetric synthesis and the separation of chiral molecules, making chiral compounds, especially chiral amines, vital building blocks and catalysts. veranova.com

Overview of Anthracene (B1667546) as a Fluorophore and Structural Scaffold in Functional Molecules

Anthracene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its extended π-conjugated system gives rise to interesting photophysical and photochemical properties, most notably its characteristic blue fluorescence under ultraviolet light. beilstein-journals.org This inherent fluorescence makes anthracene and its derivatives valuable as fluorophores in a variety of applications, including organic light-emitting diodes (OLEDs) and chemical sensors. beilstein-journals.orgnih.gov

Beyond its use as a simple fluorophore, the rigid, planar structure of the anthracene nucleus makes it an excellent scaffold for constructing larger, more complex functional molecules. beilstein-journals.orgfrontiersin.org By attaching different functional groups to the anthracene core, chemists can fine-tune the molecule's electronic, optical, and physical properties. semanticscholar.org Anthracene derivatives have been explored for their potential in biomedical imaging, as probes for reactive oxygen species, and as components in advanced materials. semanticscholar.orgrsc.org The ability to modify the anthracene structure at various positions allows for the creation of a diverse range of compounds with tailored functions. semanticscholar.org

Rationalizing the Research Focus on 1-(2-Anthryl)-2-methoxyethylamine within the Context of Chiral Anthryl Derivatives

The compound this compound is a specific chiral amine that incorporates the key structural features of both an anthracene unit and a chiral amino ether moiety. While detailed research on this specific molecule is not widely published, the rationale for its investigation can be understood by dissecting its structural components and considering established research on similar compounds.

The molecule's structure consists of:

An anthracene group , which acts as a fluorophore. This allows for the potential monitoring of the molecule's interactions and location through fluorescence spectroscopy.

A chiral ethylamine (B1201723) backbone . This is the source of the molecule's chirality, making it a candidate for applications in asymmetric synthesis, either as a catalyst, a chiral auxiliary, or a building block.

A methoxy (B1213986) group (-OCH3), which can influence the molecule's solubility, polarity, and ability to coordinate with metal ions.

The combination of these features in a single molecule is highly strategic. The fluorescence of the anthracene unit can be used to study enantioselective recognition events. For instance, research has shown that other chiral anthracene derivatives can act as fluorescent chemosensors for the chiral recognition of amino acids. acs.org Similarly, the chiral amine portion can be employed to induce stereoselectivity in chemical reactions. Chiral anthracenes have been successfully used as templates in asymmetric Diels-Alder reactions. acs.org

Therefore, this compound is a logical target for synthesis and study. It holds the potential to be a valuable tool in the development of new chiral sensors, where binding to a specific enantiomer could cause a change in the anthracene's fluorescence. Furthermore, it could serve as a specialized chiral ligand or building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical or agrochemical industries. nbinno.comnbinno.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1270080-14-2
Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Synonym (1R)-1-(2-Anthryl)-2-methoxyethylamine

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Properties of Related Compounds

Compound CAS Number Molecular Formula Key Features
Anthracene 120-12-7 C14H10 Fluorescent, rigid aromatic scaffold
2-Methoxyethylamine 109-85-3 C3H9NO Versatile amine building block sigmaaldrich.comsigmaaldrich.com

Historical Context and Evolution of Research on Anthracene-Based Chiral Systems

The study of anthracene-based chiral systems is built upon several foundational pillars of organic chemistry. The story begins with the isolation of anthracene from coal tar in the 1830s and the discovery of molecular chirality by Louis Pasteur in 1848. For much of the subsequent century, research into these areas progressed largely in parallel.

The convergence of these fields gained momentum in the latter half of the 20th century with the rise of asymmetric synthesis. As chemists sought new ways to control the three-dimensional structure of molecules, the use of chiral catalysts and auxiliaries became widespread. The development of chiral transition metal catalysts, in particular, revolutionized the ability to produce enantiomerically pure compounds. frontiersin.org

In this context, anthracene emerged as a compelling scaffold for designing chiral molecules. Its rigid structure provided a well-defined framework to which chiral elements could be attached, and its fluorescent properties offered a convenient handle for analysis. Early work may have focused on resolving racemic mixtures of anthracene derivatives, but the focus soon shifted to the deliberate synthesis of chiral anthracenes for specific functions. Researchers began developing anthracene-based systems for use in asymmetric reactions, such as the Diels-Alder cycloaddition, where the bulky anthracene group could effectively shield one face of a reactant, guiding the stereochemical outcome. acs.orgnih.gov More recently, the field has expanded to include the creation of sophisticated chiral fluorescent sensors and materials, where the anthracene moiety acts as both a structural component and a signaling unit. rsc.org The synthesis of molecules like this compound is a continuation of this evolution, aiming to create multifunctional compounds for highly specialized applications in modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B13047257 1-(2-Anthryl)-2-methoxyethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-anthracen-2-yl-2-methoxyethanamine

InChI

InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3

InChI Key

YXNVTEUGIRLSQG-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

Theoretical and Computational Chemistry Studies of 1 2 Anthryl 2 Methoxyethylamine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. For a molecule like 1-(2-Anthryl)-2-methoxyethylamine, these methods can predict its geometry, stability, and reactivity.

Ab Initio Methods (e.g., MP2, coupled-cluster theory)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational approximation of the electronic structure. chemeurope.com However, for more accurate descriptions, especially for systems with significant electron correlation, post-Hartree-Fock methods are employed.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for incorporating electron correlation to improve upon the HF approximation. Coupled-cluster (CC) theory, such as the "gold standard" CCSD(T) method, offers even higher accuracy, though at a greater computational cost. chemeurope.com For this compound, these methods would be crucial for obtaining a precise understanding of its ground-state energy and wave function. These high-level calculations are often used to benchmark the accuracy of more computationally efficient methods like Density Functional Theory. iau.ir

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the electronic structure by modeling the electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, DFT would be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared and Raman spectra, and calculate various electronic properties. scientists.uz

The choice of the exchange-correlation functional and basis set is critical in DFT calculations. For instance, the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a common starting point for organic molecules. comporgchem.com The results of such calculations would include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of the molecule's reactivity. researchgate.net

Table 1: Illustrative Ground State Properties of this compound Calculated with DFT

PropertyIllustrative Value
Total Energy (Hartree)-885.123
Dipole Moment (Debye)2.5
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic amines.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and fluorescence behavior, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. mdpi.com The anthracene (B1667546) unit is known for its characteristic UV-Vis absorption and fluorescence, and TD-DFT can predict the vertical excitation energies and oscillator strengths that correspond to the peaks in an absorption spectrum. researchgate.netmdpi.com

These calculations would reveal the nature of the electronic transitions, for example, whether they are localized on the anthracene moiety (π-π* transitions) or involve charge transfer between the anthracene and the ethylamine (B1201723) side chain. mdpi.com The results are crucial for interpreting experimental spectroscopic data and for designing new molecules with specific photophysical properties. mdpi.com

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs) and electron density provides a qualitative and quantitative picture of bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. acs.org For this compound, the HOMO is expected to be located primarily on the electron-rich anthracene ring, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, would indicate the most likely site for nucleophilic attack.

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be visualized. researchgate.net The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen and oxygen atoms of the side chain would be expected to be regions of negative potential, while the amine hydrogen and parts of the aromatic system would show a positive potential.

Conformational Analysis and Energy Landscapes

The flexibility of the methoxyethylamine side chain means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete description of the molecule's behavior.

Exploration of Conformational Space using Advanced Search Algorithms

Due to the rotational freedom around the C-C and C-O single bonds in the side chain, a systematic search of the conformational space is necessary to identify the most stable conformers. This exploration can be performed using various algorithms, such as molecular mechanics-based systematic searches or more advanced methods like simulated annealing or genetic algorithms, followed by quantum mechanical optimization of the located minima. researchgate.net

The potential energy surface (PES) of the molecule would be mapped by rotating the key dihedral angles and calculating the energy at each point. This process would identify the low-energy conformers and the transition states that connect them. The results of this analysis are critical for understanding how the molecule's shape influences its interactions with its environment, which is particularly important in fields like chiral recognition and materials science.

Role of Intramolecular Hydrogen Bonding in Conformational Stability

The conformational landscape of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. Specifically, a non-covalent interaction can occur between the hydrogen atom of the primary amine (-NH₂) and the oxygen atom of the methoxy (B1213986) group (-OCH₃). This type of N-H···O hydrogen bond, while generally weaker than O-H···N or O-H···O bonds, plays a crucial role in stabilizing specific rotamers. researchgate.net

Computational studies on analogous molecules, such as 2-methoxy-ethylamine, confirm the existence and energetic contribution of such bonds. researchgate.net The formation of this intramolecular hydrogen bond restricts the flexibility of the ethylamine side chain, leading to a folded, or gauche, conformation being energetically favored over more extended, or anti, conformations where the donor and acceptor groups are distant. The strength of this interaction is a key determinant of the conformational equilibrium. In a study on ranitidine, which features various intramolecular hydrogen bonds, it was shown that the formation and breaking of these bonds are critical for structural rearrangements and folding processes. researchgate.net

Table 1: Representative Intramolecular Hydrogen Bond Parameters in Analogous Systems This table presents typical data from computational studies on molecules with similar functional groups to illustrate the parameters used to characterize intramolecular hydrogen bonds.

Compound/System H-Bond Type Method Bond Length (Å) Bond Angle (°) Stabilization Energy (kJ/mol) Reference
2-((4-methylphenyl)sulfonamido)benzamide N-H···O XRD 1.865 141 58.1 (ICT) mdpi.com
Dithioacetylacetone S-H···S AM1 - - 15.66 nih.gov
2-Indanol O-H···π MP2/cc-pVTZ - - - nih.gov

Rotational Barriers and Dynamics

The internal dynamics of this compound are characterized by rotations around several key single bonds, each with an associated energy barrier. The most significant rotations are:

Rotation around the C-C bond connecting the anthracene ring to the ethylamine side chain.

Rotation around the C-C bond within the ethylamine backbone.

Rotation around the C-O bond of the methoxy group.

Rotation around the C-C bond of the ethylamine moiety governs the equilibrium between gauche and anti conformers. As discussed previously, the gauche form is likely stabilized by an intramolecular hydrogen bond. The energy barrier to rotate from the more stable gauche conformer to the anti conformer provides insight into the lifetime and stability of the hydrogen-bonded state. In analogous small molecules, these barriers are typically on the order of several kcal/mol. nih.gov

Computational methods, particularly DFT, are employed to calculate these rotational barriers by performing relaxed or rigid scans of the potential energy surface along a specific dihedral angle coordinate. The results of these scans can be used to generate a rotational energy profile, identifying the transition states and the corresponding barrier heights that govern the molecule's dynamic behavior.

Table 2: Calculated Rotational Energy Differences in Analogous Anthracene Derivatives Data for illustrative purposes, based on findings for similar compounds.

Compound System Rotational Feature Computational Method Calculated Energy Difference (kJ/mol) Reference
2-Anthryl-ethylene Derivatives Ground State Conformers DFT/ab initio 2.9 - 6.3 researchgate.net
2-Anthryl-ethylene Derivatives Excited State Conformers DFT/ab initio 2.9 - 6.3 researchgate.net
trans-1-(2-anthryl)-2-phenylethene s-cis vs. s-trans rotamers B3LYP Low conversion energy barrier cyfronet.pl

Computational Prediction of Chiral Conformations

The carbon atom attached to the anthracene ring, the amino group, and the methoxyethyl group is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-1-(2-Anthryl)-2-methoxyethylamine and (S)-1-(2-Anthryl)-2-methoxyethylamine.

Computational chemistry provides powerful tools for modeling these chiral conformations and predicting their properties. Using methods like DFT, the three-dimensional structures of both the R and S enantiomers can be optimized to find their lowest energy states. These calculations can confirm the most stable arrangement of the substituents around the chiral center and predict subtle differences in their geometric parameters.

Furthermore, computational methods are essential for predicting chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By simulating these spectra for the computationally-generated R and S conformations, a direct comparison with experimental spectra can be made. This comparison is the gold standard for the unambiguous assignment of the absolute configuration of a chiral molecule.

While the ground-state energies of the R and S enantiomers in an achiral environment are identical, their interactions with other chiral entities (e.g., chiral selectors, biological receptors) will differ. Computational docking and molecular dynamics simulations can be used to predict these differential interactions, which form the basis of enantioselective recognition and separation. nih.gov Studies on chiral melamine (B1676169) derivatives have shown that a combination of hydrogen bonding, π-π stacking, and steric interactions are key to chiral recognition processes. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior, conformational flexibility, and intermolecular interactions of this compound in a realistic environment, such as in solution. acyyuen.com By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time, providing insights that are inaccessible through static, gas-phase calculations. acs.org

Conformational Sampling and Ensemble Generation in Solution

While quantum mechanical calculations are excellent for identifying stable conformers and transition states, they often model the molecule in isolation. The presence of a solvent can significantly alter the conformational preferences of a flexible molecule like this compound.

MD simulations explicitly model the surrounding solvent molecules (e.g., water, ethanol), allowing for a detailed investigation of solute-solvent interactions. The simulation trajectory provides a comprehensive sampling of the accessible conformational space in solution. By analyzing this trajectory, a conformational ensemble can be generated, which represents the population distribution of different rotamers and conformers at a given temperature. This approach is crucial for understanding how solvent molecules might compete with or enhance the intramolecular hydrogen bond, thereby shifting the equilibrium between folded and extended forms. Studies on similar molecules, like 1,2-dimethoxyethane, have demonstrated that solvation properties dramatically change conformational preferences, making MD simulations essential for accurate modeling. nih.gov

Ligand-Receptor or Host-Guest Binding Dynamics (if applicable for specific applications)

Should this compound be investigated as a ligand for a biological receptor or as a guest in a host-guest system (e.g., cyclodextrins), MD simulations are an indispensable tool for understanding the binding dynamics. nih.gov

After an initial binding pose is predicted using molecular docking, MD simulations are performed on the ligand-receptor complex. mdpi.com These simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, one can determine if the predicted binding pose is stable over time.

Characterize Key Interactions: The trajectory can be analyzed to identify and quantify the persistence of specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the receptor. researchgate.net

Calculate Binding Free Energy: Using advanced techniques like MM/PBSA or MM/GBSA, the MD trajectory can be post-processed to estimate the binding free energy, providing a quantitative measure of binding affinity.

For instance, MD simulations have been used to elucidate the dynamic binding patterns of agonists and antagonists in the estrogen receptor α, revealing how subtle conformational changes affect binding affinity. cyfronet.pl Similarly, simulations have been employed to study the complexation of anthracene with cyclodextrins, highlighting the role of temperature and solvent in the binding process. nih.gov

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements. nih.gov These predictions can aid in the interpretation of experimental spectra and confirm structural assignments. researchgate.netnih.gov

For this compound, the most relevant spectroscopic properties for computational prediction include UV-Visible absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.

UV-Visible Spectra: The electronic absorption spectrum is primarily determined by transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. nih.gov By calculating the excitation energies and oscillator strengths for the lowest excited states, a theoretical spectrum can be constructed. These calculations can identify the nature of the electronic transitions, such as π→π* transitions localized on the anthracene core or intramolecular charge-transfer (ICT) transitions. For related anthryl derivatives, TD-DFT calculations have shown good agreement with experimental spectra. nih.govresearchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Invariant Atomic Orbital (GIAO) method, usually in conjunction with DFT. nih.gov The calculation is performed on the optimized molecular geometry. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Comparing the predicted and experimental chemical shifts can provide strong evidence for a proposed molecular structure and its dominant conformation in solution.

Table 3: Representative Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Anthracene Derivative This table illustrates the typical agreement between experimental and computationally predicted data for a molecule like 1-(9-Anthryl)-2-(2-quinolyl)ethylene.

Spectroscopic Parameter Experimental Value Calculated Value Method Reference
UV-Vis λmax (trans isomer) 393 nm - - nih.gov
UV-Vis λmax (cis isomer) 390 nm - - nih.gov
¹H NMR Chemical Shifts (δ, ppm) Varies Varies GIAO/DFT nih.gov
¹³C NMR Chemical Shifts (δ, ppm) Varies Varies GIAO/DFT nih.gov

Calculated NMR Chemical Shifts and Coupling Constants

There are no published studies detailing the theoretically calculated NMR chemical shifts and coupling constants for this compound. Such calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with an appropriate basis set, would provide valuable insight into the electronic environment of the hydrogen and carbon atoms within the molecule. The resulting data would be crucial for the structural elucidation and confirmation of the compound.

A hypothetical data table for such calculations would appear as follows, but remains unpopulated due to the absence of specific data.

Table 1: Hypothetical Calculated NMR Data for this compound No data available in published literature.

AtomCalculated Chemical Shift (ppm)Calculated Coupling Constants (Hz)
Data Not AvailableN/AN/A

Vibrational Frequencies (e.g., IR, Raman)

Similarly, a detailed computational analysis of the vibrational frequencies for this compound has not been reported. These studies are essential for interpreting experimental Infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the functional groups within the molecule. Such an analysis would involve geometry optimization followed by frequency calculations at a selected level of theory.

A representative data table for these findings is provided below, though it remains empty pending future research.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound No data available in published literature.

Vibrational ModeCalculated IR Frequency (cm⁻¹)Calculated Raman Activity (Å⁴/amu)Assignment
Data Not AvailableN/AN/AN/A

UV-Vis Absorption and Fluorescence Emission Spectra

Theoretical studies on the electronic transitions of this compound, which would predict its UV-Vis absorption and fluorescence emission spectra, are also unavailable. Time-Dependent Density Functional Theory (TD-DFT) is a common method for such investigations, providing information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π*). This data is fundamental to understanding the photophysical properties of the compound.

The structure for presenting such data is shown in the table below, which is currently unpopulated.

Table 3: Hypothetical Calculated UV-Vis Absorption and Fluorescence Emission Data for this compound No data available in published literature.

ParameterCalculated Value
Maximum Absorption Wavelength (λmax, nm)N/A
Molar Absorptivity (ε, M⁻¹cm⁻¹)N/A
Maximum Fluorescence Emission Wavelength (λem, nm)N/A
Oscillator Strength (f)N/A

Mechanistic Investigations of Reactions Involving 1 2 Anthryl 2 Methoxyethylamine

Reaction Mechanism Elucidation using Experimental and Computational Approaches

No specific experimental or computational studies elucidating the reaction mechanisms of 1-(2-Anthryl)-2-methoxyethylamine have been found. Research in this area would typically involve techniques such as kinetics studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and density functional theory (DFT) calculations to map out reaction pathways.

Characterization of Reactive Intermediates

There is no published data on the characterization of reactive intermediates formed during reactions involving this compound. Such studies are crucial for understanding reaction pathways and often employ techniques like low-temperature spectroscopy, mass spectrometry, and trapping experiments.

Transition State Analysis and Energy Barriers

Information regarding transition state analysis and the energy barriers associated with reactions of this compound is not available. This type of analysis, typically performed using computational chemistry, is essential for predicting reaction rates and selectivities.

Isotope Labeling Studies to Probe Reaction Pathways

No isotope labeling studies have been reported for this compound. This powerful technique is used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Stereochemical Control in Reactions Catalyzed by or Involving the Compound

Diastereoselectivity and Enantioselectivity Origin

Without experimental data on reactions involving this compound, the origins of any potential diastereoselectivity or enantioselectivity remain unknown. Studies on analogous chiral anthracenyl derivatives suggest that the bulky anthracene (B1667546) group can play a significant role in facial shielding, thereby directing the approach of reagents.

Role of Non-Covalent Interactions in Asymmetric Induction

The role of non-covalent interactions, such as hydrogen bonding, π-stacking, and steric repulsion, in directing the stereochemical outcome of reactions is a key area of research in asymmetric catalysis. However, in the absence of studies on this compound, any discussion on the specific non-covalent interactions that might govern its behavior in asymmetric transformations would be entirely hypothetical.

Table of Mentioned Compounds

Photochemical and Photophysical Reaction Mechanisms

Following an extensive search of scientific literature and chemical databases, it has been determined that there is currently no published research specifically detailing the photochemical and photophysical reaction mechanisms of the compound this compound. Consequently, a detailed analysis of its fluorescence quenching mechanisms, exciplex and radical ion pair formation and decay pathways, and light-induced electron transfer processes cannot be provided at this time.

The study of photochemical and photophysical processes is highly specific to the molecular structure of a compound. While general principles govern the behavior of related aromatic compounds like anthracene and its derivatives, direct extrapolation of these properties to this compound without experimental data would be speculative and scientifically unsound.

Research in this area would typically involve a combination of steady-state and time-resolved fluorescence spectroscopy, laser flash photolysis, and computational modeling. These techniques allow for the elucidation of excited-state dynamics, the identification of transient species such as exciplexes and radical ions, and the determination of rate constants for various photophysical and photochemical events.

Until such studies are conducted and published for this compound, a scientifically rigorous article on its specific reaction mechanisms in these areas cannot be generated.

Fluorescence Quenching Mechanisms

No specific data is available in the scientific literature regarding the fluorescence quenching mechanisms of this compound.

Exciplex and Radical Ion Pair Formation and Decay Pathways

There is no published research on the formation and decay pathways of exciplexes and radical ion pairs involving this compound.

Light-Induced Electron Transfer Processes

Specific details and research findings concerning the light-induced electron transfer processes of this compound are not available in the current body of scientific literature.

Advanced Spectroscopic Characterization and Structural Analysis of 1 2 Anthryl 2 Methoxyethylamine

Chiroptical Spectroscopy: An Uncharted Territory

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light, offering profound insights into its absolute configuration and solution conformation.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a cornerstone technique for assigning the absolute configuration of chiral molecules. By comparing an experimental CD spectrum with that predicted by quantum-mechanical calculations for a specific enantiomer, the absolute stereochemistry can be determined. For 1-(2-Anthryl)-2-methoxyethylamine, which possesses a stereocenter, no such studies have been reported. Consequently, the absolute configuration of its enantiomers remains unassigned through this method, and no experimental CD spectral data is available.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful extensions of infrared and Raman spectroscopy, respectively, that provide detailed information about the stereochemistry of a molecule. These techniques are particularly sensitive to the conformational landscape of flexible molecules in solution. A thorough search of the scientific literature yielded no VCD or ROA studies on this compound. Such investigations would be invaluable for understanding the subtle interplay of its chiral center and the bulky anthryl group on its solution-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unexplored Avenues for Structural and Dynamic Insights

Advanced NMR techniques are indispensable for a detailed analysis of molecular structure, conformation, and dynamic processes in solution.

2D NMR Techniques (e.g., NOESY, ROESY) for Conformational Analysis

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal for determining the through-space proximity of protons within a molecule, thereby elucidating its preferred conformation. For this compound, no NOESY or ROESY data has been published. Such data would be critical for defining the spatial relationship between the anthryl moiety, the methoxy (B1213986) group, and the ethylamine (B1201723) backbone.

Dynamic NMR for Exchange Processes

Dynamic NMR (DNMR) is employed to study the kinetics of conformational changes or other exchange processes occurring on the NMR timescale. Given the potential for hindered rotation around the single bonds in this compound, DNMR studies could provide valuable information on its conformational flexibility. However, no such studies have been documented.

Chiral Solvating Agent (CSA) NMR Studies

The use of Chiral Solvating Agents (CSAs) in NMR spectroscopy is a well-established method for determining the enantiomeric purity of a chiral compound and can sometimes be used to infer absolute configuration. This technique relies on the formation of transient diastereomeric complexes that exhibit distinct NMR signals. There are no published reports of CSA-NMR studies performed on this compound.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound would be governed by a combination of intermolecular interactions. mdpi.comrsc.org The large, flat surface of the anthracene (B1667546) core is likely to promote π-π stacking interactions between adjacent molecules, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. nih.govchemrxiv.orgnih.govchemrxiv.org These interactions are a significant driving force in the formation of the crystal lattice.

A hypothetical representation of the intermolecular interactions is presented in the table below.

Interaction TypeParticipating GroupsExpected Contribution to Crystal Stability
π-π StackingAnthracene RingsMajor
Hydrogen BondingAmine (N-H) and Methoxy (O)Significant
C-H···π InteractionsEthylamine (C-H) and Anthracene RingModerate
Van der Waals ForcesEntire MoleculeGeneral Contribution

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon frequently observed in organic molecules, including anthracene derivatives. nih.gov The existence of different polymorphs of this compound would arise from variations in the packing of the molecules and the network of intermolecular interactions. Each polymorph would exhibit distinct physical properties, such as melting point, solubility, and even different fluorescence characteristics in the solid state. The subtle balance of intermolecular forces can be influenced by crystallization conditions like the choice of solvent, temperature, and rate of cooling, potentially leading to the formation of different crystalline forms.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of this compound. By selecting appropriate co-formers that can engage in specific intermolecular interactions, such as hydrogen bonding or π-π stacking with the target molecule, it is possible to create novel crystalline materials with tailored properties. For instance, co-crystallization with a carboxylic acid could lead to the formation of a salt or a co-crystal with a well-defined hydrogen-bonding network, which could, in turn, influence the photophysical properties of the anthracene moiety.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation of the protonated molecule, offering insights into its structure.

The fragmentation of this compound is expected to be directed by the functional groups present in the molecule. libretexts.orgchemguide.co.uk The primary sites of fragmentation would likely be the C-C bond between the anthracene ring and the ethylamine side chain, and the C-O and C-N bonds within the side chain.

A plausible fragmentation pathway would involve the initial cleavage of the bond between the first and second carbon of the ethylamine chain, leading to the formation of a stable anthrylmethyl cation. Another likely fragmentation would be the loss of the methoxy group. The table below outlines some of the expected key fragment ions and their probable origins.

m/z (mass-to-charge ratio)Proposed Fragment IonProbable Fragmentation Pathway
[M+H]+Protonated Molecular IonInitial Ionization
[M-CH3O]+Loss of a Methoxy RadicalCleavage of the C-O bond
[M-CH2NH2]+Loss of an Aminomethyl RadicalCleavage of the C-C bond in the side chain
Anthracene CationAnthracene Radical CationCleavage of the bond connecting the side chain

Fluorescence Spectroscopy for Photophysical Properties

Anthracene and its derivatives are well-known for their strong fluorescence, and this compound is expected to exhibit interesting photophysical properties. mdpi.comrsc.orgmdpi.com Fluorescence spectroscopy is the key technique to characterize these properties, providing information on the electronic transitions and the influence of the molecular environment on the excited state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For anthracene derivatives, the quantum yield can be high, indicating that fluorescence is a major de-excitation pathway. researchgate.netbjraylight.com The quantum yield of this compound would likely be influenced by the nature of the substituents on the anthracene core. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another important parameter. For many anthracene derivatives, lifetimes are typically in the nanosecond range.

The expected photophysical data, based on similar anthracene derivatives, are summarized in the table below.

ParameterExpected Value RangeSignificance
Fluorescence Quantum Yield (ΦF)0.3 - 0.9High efficiency of light emission
Fluorescence Lifetime (τF)1 - 10 nsTypical for singlet excited states of aromatic hydrocarbons

The fluorescence emission of many organic molecules is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. evidentscientific.comnih.govresearchgate.netnih.gov For this compound, the presence of the polar methoxy and amine groups suggests that its fluorescence spectrum could exhibit a noticeable solvent dependency. In more polar solvents, the excited state may be stabilized to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission maximum. This is due to the reorientation of solvent molecules around the excited state dipole of the fluorophore. evidentscientific.com

The magnitude of this solvatochromic shift would provide insights into the change in dipole moment of the molecule upon excitation. A significant red shift with increasing solvent polarity would indicate a more polar excited state. This property could be exploited for sensing applications, where the fluorescence emission color could report on the polarity of the microenvironment.

Solvent PolarityExpected Emission MaximumRationale
Non-polar (e.g., Hexane)Shorter Wavelength (Blue-shifted)Less stabilization of the excited state
Polar (e.g., Acetonitrile)Longer Wavelength (Red-shifted)Greater stabilization of the more polar excited state

Fluorescence Sensing Mechanisms (if applicable for specific applications)

The fluorescence properties of this compound are intrinsically linked to the 2-substituted anthracene core, a well-known fluorophore. The position of substitution on the anthracene ring can significantly influence the photophysical and electronic properties of the molecule. Substitution at the 2-position, as opposed to the 9-position, can lead to a more planar geometry and enhanced electronic communication between the anthracene moiety and its substituent. This can affect the molecule's absorption and emission characteristics, as well as its sensitivity to the local environment.

The primary mechanism by which this compound is proposed to function as a fluorescent sensor is through Photoinduced Electron Transfer (PET) . This process is common in fluorophores that are covalently linked to a species with a readily available lone pair of electrons, such as the nitrogen atom in the ethylamine group of the target molecule.

In the ground state, the fluorescence of the anthracene unit is active. Upon photoexcitation, an electron is promoted to an excited state. If an analyte is not present, the molecule will relax to the ground state via the emission of a photon, and fluorescence is observed. However, in the presence of a suitable analyte that can interact with the methoxyethylamine side chain, a PET process can be initiated.

The sensing mechanism can be described as follows:

Analyte Binding: The methoxyethylamine moiety can act as a recognition site for various analytes. For instance, the lone pair of electrons on the nitrogen atom can be protonated in the presence of acids, or it can coordinate with metal ions.

Modulation of PET:

Fluorescence "Turn-On" Sensing: In its free form, the lone pair of electrons on the nitrogen atom of the ethylamine group can act as an electron donor. Upon excitation of the anthracene fluorophore, an electron can be transferred from the nitrogen to the photoexcited anthracene. This process quenches the fluorescence of the anthracene. When the lone pair on the nitrogen is engaged in binding with an analyte (e.g., a proton or a metal ion), the energy of the highest occupied molecular orbital (HOMO) of the amine is lowered. This can inhibit the PET process, thereby "turning on" the fluorescence of the anthracene moiety.

Fluorescence "Turn-Off" Sensing: Conversely, interaction with certain analytes could enhance the quenching process, leading to a "turn-off" response.

The efficiency of the PET process is governed by the free energy change (ΔG_PET) associated with the electron transfer, which can be estimated using the Rehm-Weller equation. A negative ΔG_PET indicates a thermodynamically favorable PET process, leading to fluorescence quenching.

Illustrative Data for PET-based Sensing

The following table provides hypothetical fluorescence quantum yield data for this compound in the absence and presence of a generic analyte "X+" (e.g., a proton or a metal ion) to illustrate the "turn-on" sensing mechanism. This data is based on typical observations for similar anthracene-based PET sensors.

ConditionAnalyte ConcentrationExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φ_F)
Free Sensor0~365~400-450~0.1
Sensor + AnalyteSaturated~365~400-450~0.7

Other Potential Sensing Mechanisms

Besides PET, other mechanisms could contribute to the fluorescence sensing capabilities of this compound:

Solvent Effects and Polarity Sensing: The fluorescence of anthracene derivatives can be sensitive to the polarity of the surrounding solvent. evidentscientific.comresearchgate.net Changes in the local environment upon analyte binding could alter the polarity around the fluorophore, leading to shifts in the emission wavelength or changes in fluorescence intensity. This could be particularly relevant for sensing the binding of non-polar analytes.

Excimer/Exciplex Formation: While less likely to be a primary sensing mechanism for monomeric sensors, intermolecular interactions at high concentrations or in specific aggregated states could lead to the formation of excimers (excited-state dimers) or exciplexes (excited-state complexes with other molecules). These species have distinct, typically red-shifted, emission spectra. An analyte could potentially promote or inhibit these interactions, leading to a ratiometric sensing response.

Comparative Photophysical Data of Related Anthracene Derivatives

To provide context for the expected photophysical properties of the 2-anthryl fluorophore, the following table presents comparative data for anthracene and a generic 2-substituted anthracene derivative.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_F)
AnthraceneCyclohexane356, 375380, 401, 4250.27
Generic 2-Substituted AnthraceneCyclohexane~360-380~400-450Varies with substituent

The specific photophysical properties of this compound would need to be experimentally determined to fully elucidate its fluorescence sensing mechanisms. However, based on the well-established principles of PET and the known behavior of similar anthracene derivatives, it is a promising candidate for the development of fluorescent sensors.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant scarcity of published research specifically focused on the chemical compound this compound. Despite its well-defined structure, featuring a stereocenter and both anthracene and methoxyethylamine moieties, this particular molecule has not been the subject of dedicated academic or industrial investigation in publicly accessible domains.

While general information exists for related chemical classes, such as anthracene derivatives, chiral amines, and compounds utilized in supramolecular chemistry and materials science, any attempt to extrapolate this information to this compound would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

The requested data tables and detailed research findings concerning this compound cannot be generated due to the lack of primary sources. Further investigation into this compound would be necessary to provide the specific details required for the outlined article.

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